Cas no 86-58-8 (quinolin-8-ylboronic acid)

Quinolin-8-ylboronic acid is a heterocyclic boronic acid derivative widely used as a versatile building block in organic synthesis and cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Its quinoline scaffold provides stability and reactivity, making it valuable for constructing complex molecular architectures in pharmaceuticals, agrochemicals, and materials science. The boronic acid functional group enables efficient carbon-carbon bond formation under mild conditions, enhancing synthetic flexibility. This compound is particularly useful in medicinal chemistry for modifying bioactive molecules due to its compatibility with diverse reaction conditions. High purity grades ensure consistent performance in catalytic applications, while its crystalline form facilitates handling and storage.
quinolin-8-ylboronic acid structure
quinolin-8-ylboronic acid structure
Product Name:quinolin-8-ylboronic acid
CAS No:86-58-8
MF:C9H8BNO2
MW:172.976322174072
MDL:MFCD01114698
CID:34386
PubChem ID:2734380
Update Time:2026-05-13

quinolin-8-ylboronic acid Chemical and Physical Properties

Names and Identifiers

    • Quinolin-8-ylboronic acid
    • 8-quinolinylboronic acid
    • quinolin-8-yl-8-boronic acid
    • Quinoline-8-boronic acid
    • Quinoline-8-boronic Acid (contains varying amounts of Anhydride)
    • 8-quinoline boronic acid
    • 8-QUINOLINEBORONIC ACID,DIMER
    • 8-Quinolineboronic acid
    • (Quinolin-8-yl)boronic acid
    • BORONIC ACID, 8-QUINOLINYL-
    • 5QS1A25IJ6
    • 8-Quinolinylboronic acid;Quinolin-8-ylboronic acid
    • 8-Boronoquinoline
    • 8-QUINOLYLBORONIC ACID
    • Quinoline-8-boronicacid
    • 8-Quinolineboronic acid [MI]
    • Boronic acid, B-8-quinolinyl-
    • PubChem1881
    • 8-Quinolylboranic acid
    • PubChem17349
    • quinoli
    • OL10103
    • BP-13340
    • KXJJSKYICDAICD-UHFFFAOYSA-N
    • SCHEMBL421392
    • 86-58-8
    • AM87262
    • Z381540916
    • DTXSID00370270
    • J-515993
    • J-524184
    • Q0086
    • FT-0603696
    • 5-CARBOXYFLUORESCEINN-SUCCINIMIDYLESTER
    • MFCD01114698
    • RB2071
    • AI-372/25005762
    • F0001-2146
    • AKOS002662607
    • quinolin-8-boronic acid
    • AC-5101
    • Q27262755
    • 8-Quinolinylboronic acid, technical grade
    • 8-quinolinyl boronic acid
    • AB08338
    • UNII-5QS1A25IJ6
    • EN300-212532
    • CS-W000988
    • DS-14459
    • SY019962
    • 8-Quinolineboronic acid (6CI, 7CI, 8CI)
    • B-8-Quinolinylboronic acid (ACI)
    • Boronic acid, 8-quinolinyl- (9CI)
    • 8-Quinolinylboronic acid(contains varying amounts of Anhydride)
    • DB-024717
    • ALBB-011847
    • quinolin-8-ylboronic acid
    • MDL: MFCD01114698
    • Inchi: 1S/C9H8BNO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12-13H
    • InChI Key: KXJJSKYICDAICD-UHFFFAOYSA-N
    • SMILES: OB(C1C2C(=CC=CN=2)C=CC=1)O
    • BRN: 147522

Computed Properties

  • Exact Mass: 173.06500
  • Monoisotopic Mass: 173.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 53.4

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.28
  • Melting Point: >300 °C (lit.)
  • Boiling Point: 160-165°C
  • Flash Point: 195.9 °C
  • PSA: 53.35000
  • LogP: -0.08540
  • Merck: 8069
  • Solubility: Not determined

quinolin-8-ylboronic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Storage Condition:Inert atmosphere,2-8°C

quinolin-8-ylboronic acid Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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quinolin-8-ylboronic acid Production Method

Production Method 1

Reaction Conditions
Reference
Product class 3: quinolines
Larsen, R. D.; et al, Science of Synthesis, 2005, 15, 389-549

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 4 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia
Visseq, Alexia; et al, European Journal of Medicinal Chemistry, 2020, 187,

Production Method 3

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite ,  Copper bromide (CuBr2) Solvents: Acetonitrile ;  rt → 65 °C; 12 h, 65 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 1 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of Functionalized Porphyrins as Oxygen Ligand Receptors
Wada, Kenji; et al, Journal of Organic Chemistry, 2003, 68(13), 5123-5131

quinolin-8-ylboronic acid Raw materials

quinolin-8-ylboronic acid Preparation Products

quinolin-8-ylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:86-58-8)Quinolin-8-ylboronic acid
Order Number:A10318
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:47
Price ($):321.0
Email:sales@amadischem.com

quinolin-8-ylboronic acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

quinolin-8-ylboronic acid Related Literature

Additional information on quinolin-8-ylboronic acid

Quinolin-8-ylboronic Acid: A Versatile Intermediate in Modern Medicinal Chemistry

The quinolin-8-ylboronic acid, identified by the CAS No. 86-58-8, represents a critical scaffold in contemporary medicinal chemistry and drug discovery. This compound, classified as an aryl boronic acid derivative, has garnered significant attention due to its unique reactivity and structural versatility. Its core structure—a quinoline ring substituted with a boronic acid moiety at the 8-position—enables diverse applications in organic synthesis, particularly in the construction of bioactive molecules through Suzuki-Miyaura cross-coupling reactions. Recent advancements have further expanded its utility in targeting protein-protein interactions and developing novel therapeutics for cancer and neurodegenerative disorders.

Structurally, quinolin-8-ylboronic acid exhibits a planar aromatic system stabilized by resonance effects, while the boronic acid group imparts nucleophilic character under mild reaction conditions. This dual functionality allows it to act as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, studies published in the Journal of Medicinal Chemistry (2023) highlighted its role in creating analogs of histone deacetylase inhibitors (HDACis), where the boron-containing moiety enhanced cellular permeability without compromising catalytic activity. Such findings underscore its potential for improving drug delivery systems and pharmacokinetic profiles.

In recent years, researchers have leveraged CAS No. 86-58-8-based compounds to address challenges in targeted therapy. A groundbreaking study from Nature Communications (2024) demonstrated that conjugating this compound with peptide ligands enabled selective inhibition of oncogenic kinases like BRAF V600E. The boron-centered reactivity facilitated site-specific click chemistry modifications, resulting in agents with sub-nanomolar IC₅₀ values against melanoma cell lines. These results position quinolin-8-ylboronic acid as a promising tool for developing next-generation precision medicines.

The synthesis of quinolin-8-boronic acid has evolved from traditional Stille coupling methods to more sustainable protocols involving microwave-assisted solvent-free conditions. Innovations reported in Green Chemistry (2023) achieved >95% yield using recyclable ionic liquids as media, significantly reducing environmental footprints compared to conventional approaches. Such advancements align with current industry trends toward eco-friendly manufacturing practices while maintaining high-purity standards required for pharmaceutical applications.

Beyond small-molecule drug design, this compound plays a pivotal role in supramolecular chemistry and materials science. Research groups at MIT recently utilized its coordination properties to develop self-assembled nanostructures capable of selectively binding amyloid-beta peptides—a hallmark of Alzheimer’s disease pathology. The boron moiety mediated reversible interactions with peptide hydroxyl groups under physiological conditions, offering a novel strategy for diagnostic imaging agents and therapeutic delivery systems.

In preclinical models, derivatives incorporating CAS No. 86-58-"This section intentionally left blank""Please ensure all technical terms remain properly emphasized without markdown syntax"

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Amadis Chemical Company Limited
(CAS:86-58-8)Quinolin-8-ylboronic acid
A10318
Purity:99%
Quantity:100g
Price ($):321.0
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